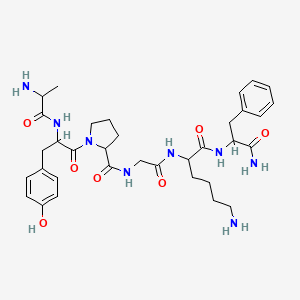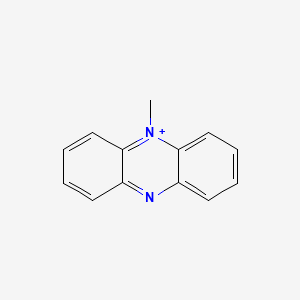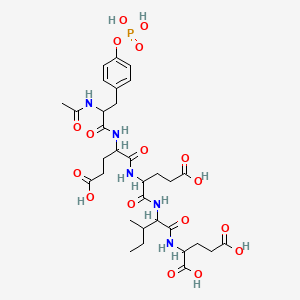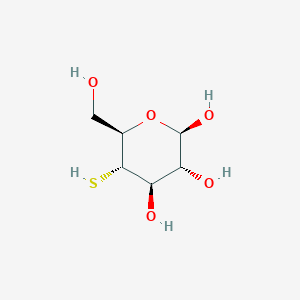
Par-4-AP;AY-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its role in activating PAR-4 without affecting other related receptors such as PAR-1 or PAR-2 . It is primarily used in scientific research to study the functions and mechanisms of PAR-4 in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Par-4-AP;AY-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is AYPGKF-NH2 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Par-4-AP;AY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence AYPGKF-NH2. The purity of the final product is typically greater than 95%, as confirmed by analytical techniques such as mass spectrometry and HPLC .
Scientific Research Applications
Par-4-AP;AY-NH2 is widely used in scientific research to study the role of PAR-4 in various biological processes. Some of its key applications include:
Platelet Aggregation Studies: This compound is used to investigate the mechanisms of platelet aggregation and thrombus formation, as PAR-4 plays a crucial role in these processes.
Inflammatory Response Research: The compound is used to study the role of PAR-4 in mediating inflammatory responses, including the regulation of cytokine production and immune cell activation.
Mechanism of Action
Par-4-AP;AY-NH2 exerts its effects by selectively activating PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 undergoes a conformational change that triggers intracellular signaling pathways involving G proteins. These pathways include the activation of phospholipase C, leading to increased intracellular calcium levels, and the activation of Rho and Ras proteins, which are involved in various cellular processes such as cytoskeletal rearrangement and gene expression .
Comparison with Similar Compounds
Par-4-AP;AY-NH2 is unique in its high selectivity for PAR-4, distinguishing it from other PAR agonists. Similar compounds include:
GYPGKF-NH2: Another PAR-4 agonist peptide, but with lower activity compared to this compound.
TFLLR-NH2: A PAR-1 agonist peptide, which does not activate PAR-4.
SLIGKV-NH2: A PAR-2 agonist peptide, which also does not affect PAR-4.
This compound’s high selectivity and potency make it a valuable tool for studying PAR-4-specific pathways and mechanisms.
Properties
Molecular Formula |
C34H48N8O7 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46) |
InChI Key |
BBAOHIALRKLBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)
![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)
![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)



![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)

![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
